Organic Chemistry
The isomerization of bicyclo [2.1.0]pentane to cyclopentene involves an activation barrier that is 34.7 ± 5.0 kJ mol −1 higher than that for exo – endo interconversion.
Synthesis of Functionalized Oxepines
Epoxidation of highly strained cyclobutenes followed by thermal rearrangement provides a new entry into oxepine-containing bicyclo[5.3.0] ring systems.
This method allows for the synthesis of multiple guaiane sesquiterpenes from a common intermediate.
Synthesis of Bicyclo[5.3.0] Decane Ring Systems
5-Oxabicyclo[2.1.0]pentane is a bicyclic compound characterized by a unique structure that includes an oxygen atom integrated into a bicyclic framework. This compound is notable for its high strain energy due to the geometrical constraints of the bicyclic system, which can lead to interesting chemical properties and reactivity patterns. The molecular formula of 5-oxabicyclo[2.1.0]pentane is CHO, and it is often studied in the context of organic synthesis and photo
Several methods have been developed for the synthesis of 5-oxabicyclo[2.1.0]pentane:
5-Oxabicyclo[2.1.0]pentane has potential applications in:
Interaction studies involving 5-oxabicyclo[2.1.0]pentane focus primarily on its reactivity with other chemical species:
Several compounds share structural similarities with 5-oxabicyclo[2.1.0]pentane:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Bicyclo[2.1.0]pentane | No oxygen atom; purely hydrocarbon | Higher strain energy without heteroatoms |
| 5-Azabicyclo[2.1.0]pentane | Contains nitrogen instead of oxygen | Exhibits different reactivity patterns due to nitrogen's presence |
| 5-Oxabicyclo[3.2.0]heptane | Larger bicyclic system with oxygen | Different ring size influences reactivity |
| Cyclopropylmethyl derivatives | Contains cyclopropyl groups | Unique steric effects and reactivity |
The uniqueness of 5-oxabicyclo[2.1.0]pentane lies in its combination of high strain energy and the presence of an oxygen atom within its bicyclic structure, which significantly influences its chemical behavior compared to similar compounds .
Further research into this compound could yield valuable insights into its potential applications and interactions within various chemical contexts.
The synthesis and study of 5-oxabicyclo[2.1.0]pentane emerged during the mid-20th century alongside advancements in strained heterocyclic chemistry. Early reports in the 1970s documented its formation via photochemical and thermal reactions of precursor epoxides. For instance, Arnold and Chang (1970) demonstrated that irradiation of 1-carbomethoxy-4-phenyl-2,2,3,3-tetramethyl-5-oxabicyclo[2.1.0]pentane generated reactive carbonyl ylides, highlighting its potential as an intermediate in cycloaddition chemistry. Subsequent work by Kinstle and collaborators explored synthetic routes to related bicyclic systems, though initial attempts to synthesize nitrogen analogs faced challenges. The compound’s structural elucidation was facilitated by advancements in spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry.
The systematic IUPAC name, 5-oxabicyclo[2.1.0]pentane, reflects its bicyclic framework:
Alternative names include epoxycyclobutane and 2,3-epoxybicyclo[2.1.0]pentane. The CAS registry number is 185-96-6, and its SMILES representation is C1CC2C1O2.
This compound’s high ring strain (~30–40 kcal/mol) and electrophilic oxygen atom make it a valuable substrate for studying:
Its reactivity has been leveraged in the synthesis of complex natural products and polymers, particularly in contexts where strain release drives reaction feasibility.
5-Oxabicyclo[2.1.0]pentane belongs to a family of bridged heterocycles, which includes:
Compared to oxiranes, the bicyclic framework imposes greater steric and electronic constraints, enabling unique reactivity patterns. For example, the compound’s ring-opening reactions often proceed with regioselectivity distinct from monocyclic epoxides.